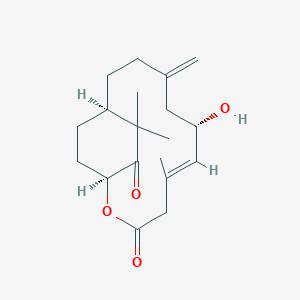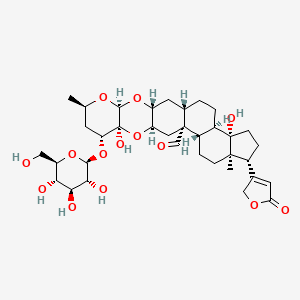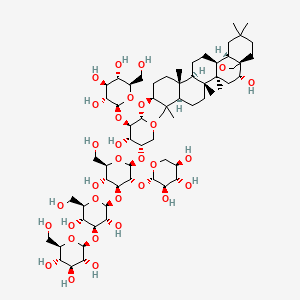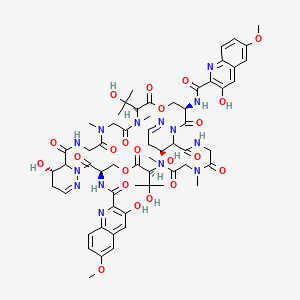
Antibiotic BBM 928C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic BBM 928C is a natural product found in Actinomadura with data available.
Aplicaciones Científicas De Investigación
Environmental Impact and Resistance
- Veterinary Antibiotics in Environment : Research indicates that antibiotics used in animal husbandry, such as BBM 928C, significantly impact the terrestrial and aquatic environment. These antibiotics can reach the environment through manure or slurry application, leading to potential ecological impacts and concerns about antimicrobial resistance (Kemper, 2008).
- Antibiotic Resistance : The evolution and spread of antibiotic resistance, due to the overuse of antibiotics like BBM 928C, are significant areas of scientific study. Concerns focus on the threat of resistance to human and veterinary medicine and the need for novel strategies to combat this issue (Richardson, 2017).
Alternatives and Solutions
- Alternatives to Antibiotics : Investigations into alternatives to conventional antibiotics, such as BBM 928C, are gaining traction. This includes research on bacteriophages, bacterial cell wall hydrolases, and antimicrobial peptides as potential replacements or supplements to traditional antibiotic therapies (Parisien et al., 2007).
Environmental Fate and Transport
- Antibiotics in Agroecosystems : The application of antibiotics in agricultural practices, including BBM 928C, is an area of concern regarding their environmental fate. Research is focused on understanding the transport, persistence, and ecological impact of these compounds in agroecosystems (Franklin et al., 2016).
Antibiotic Pollution and Bioremediation
- Antibiotic Bioremediation : The pollution caused by antibiotics, including BBM 928C, and their residues in the environment is a growing concern. Studies are looking into methods for detecting and bioremediating these pollutants to mitigate their impact on environmental and human health (Kumar et al., 2019).
Regulatory and Policy Perspectives
- Regulatory Pathways for Antibiotics : The development of regulatory frameworks for managing the use of antibiotics in animal production and agriculture, which includes drugs like BBM 928C, is critical. This includes assessing the challenges associated with the commercialization of antibiotic alternatives and creating actionable strategies to support their development (Seal et al., 2013).
Propiedades
Número CAS |
76110-01-5 |
|---|---|
Nombre del producto |
Antibiotic BBM 928C |
Fórmula molecular |
C60H74N14O22 |
Peso molecular |
1343.3 g/mol |
Nombre IUPAC |
N-[(3R,7S,17S,23R,27S,37S)-17,37-dihydroxy-23-[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-3-yl]-3-hydroxy-6-methoxyquinoline-2-carboxamide |
InChI |
InChI=1S/C60H74N14O22/c1-59(2,91)49-57(89)95-27-35(67-51(83)45-39(77)21-29-19-31(93-9)11-13-33(29)65-45)55(87)73-47(37(75)15-17-63-73)53(85)62-24-42(80)70(6)26-44(82)72(8)50(60(3,4)92)58(90)96-28-36(68-52(84)46-40(78)22-30-20-32(94-10)12-14-34(30)66-46)56(88)74-48(38(76)16-18-64-74)54(86)61-23-41(79)69(5)25-43(81)71(49)7/h11-14,17-22,35-38,47-50,75-78,91-92H,15-16,23-28H2,1-10H3,(H,61,86)(H,62,85)(H,67,83)(H,68,84)/t35-,36-,37+,38+,47?,48?,49-,50-/m1/s1 |
Clave InChI |
KEKNHSVGJZJNFK-KFCKXDMLSA-N |
SMILES isomérico |
CC(C)([C@H]1C(=O)OC[C@H](C(=O)N2C([C@H](CC=N2)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3C([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
SMILES |
CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
SMILES canónico |
CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
Sinónimos |
antibiotic BBM 928C BBM 928C BBM-928 C BBM-928C luzopeptin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Carboxy-6-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[4,5,6-trihydroxy-3-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1256692.png)
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1256693.png)
![N-(2-furanylmethyl)-2-[[4-oxo-3-[3-(1-pyrrolidinyl)propyl]-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B1256694.png)
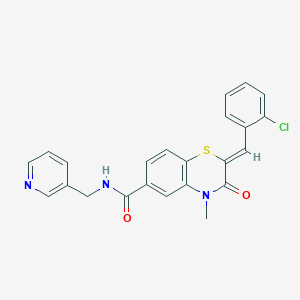
![(2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1256697.png)
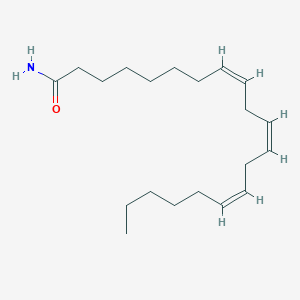
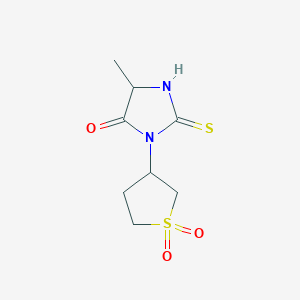
![6-[[[1-(4-Propan-2-ylphenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1256701.png)
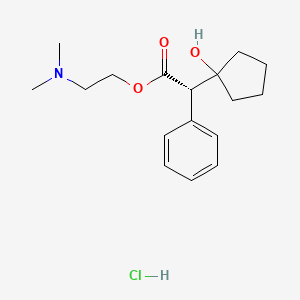
![(1S,17S,21S,23S,25S,18R,19R,20R,22R,24R)-18,21,22-Triacetyloxy-20-(acetyloxymethyl)-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.0<1,20>.0<3,23>.0<7,12>]pentacosa-7,9,11-trien-19-yl acetate](/img/structure/B1256704.png)
